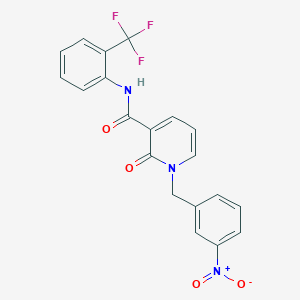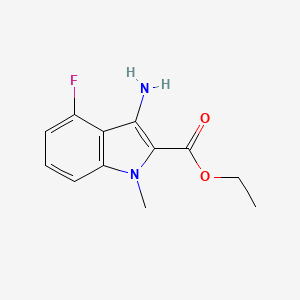
ethyl 3-amino-4-fluoro-1-methyl-1H-indole-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-amino-4-fluoro-1-methyl-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development. Although the specific compound is not directly mentioned in the provided papers, similar compounds with indole structures and substitutions at various positions have been synthesized and studied for their chemical and biological properties.
Synthesis Analysis
The synthesis of indole derivatives often involves multi-step reactions that can include cyclization, substitution, and functional group transformations. For instance, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates were prepared by heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid, indicating a method that could potentially be adapted for the synthesis of this compound with appropriate starting materials and reaction conditions . Similarly, the synthesis of other complex molecules, such as ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate, involves reactions with ammonium acetate in glacial acetic acid, which could provide insights into the synthesis of fluoro-substituted indole derivatives .
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of the indole ring, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Substituents on the indole ring can significantly affect the compound's properties and reactivity. For example, the crystal structure of ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate was determined using single-crystal X-ray diffraction, which revealed an orthorhombic space group and specific unit-cell parameters . This type of structural analysis is crucial for understanding the three-dimensional conformation of the molecule and its potential interactions with biological targets.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, including alkylation, acylation, and nucleophilic substitution. The reactivity of these compounds can be influenced by the nature and position of substituents on the indole ring. For instance, ethyl 1-methyl 2-ethoxy 3-indole carboxylate was shown to behave as an alkylating reagent with nucleophiles, demonstrating the potential for further functionalization of the indole core . The presence of a fluoro group, as in the compound of interest, could also affect the reactivity due to its electronegative nature and ability to stabilize adjacent positive charges.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. For example, the synthesis and characterization of ethyl 5-acetyl-2-amino-4-methylthiophene-3-carboxylate included an investigation of its fluorescence property, which is a physical property that could be relevant for the detection and quantification of the compound . The presence of a fluoro substituent in this compound could influence its physical properties, such as its lipophilicity, which in turn could affect its pharmacokinetic profile if used as a drug.
Mecanismo De Acción
Target of Action
Ethyl 3-amino-4-fluoro-1-methyl-1H-indole-2-carboxylate, also known as ethyl 3-amino-4-fluoro-1-methylindole-2-carboxylate, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , making them useful in the development of new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets in various ways, leading to a range of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Indole derivatives are known to have a variety of biological effects due to their interaction with multiple targets .
Direcciones Futuras
It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds . The combination of Fischer indole synthesis and indole N-alkylation is inherently geared towards successful application as a rapid one-pot process . This approach is amenable to rapid generation of trisubstituted indole libraries .
Análisis Bioquímico
Biochemical Properties
Indole derivatives, such as ethyl 3-amino-4-fluoro-1-methyl-1H-indole-2-carboxylate, are known to interact with multiple receptors, which can be beneficial in developing new useful derivatives
Cellular Effects
Indole derivatives have been shown to have various effects on cells. They have been used for the treatment of cancer cells, microbes, and different types of disorders in the human body
Molecular Mechanism
It is known that indole derivatives can bind with high affinity to multiple receptors , which could potentially lead to changes in gene expression, enzyme inhibition or activation
Propiedades
IUPAC Name |
ethyl 3-amino-4-fluoro-1-methylindole-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2O2/c1-3-17-12(16)11-10(14)9-7(13)5-4-6-8(9)15(11)2/h4-6H,3,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBVTTZRRMNZFOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1C)C=CC=C2F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-N-{2-methyl-2-[(4-methylphenyl)sulfanyl]propylidene}hydroxylamine](/img/structure/B3020272.png)
![4-methoxy-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B3020275.png)
![N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)-4-methoxybenzamide](/img/structure/B3020276.png)
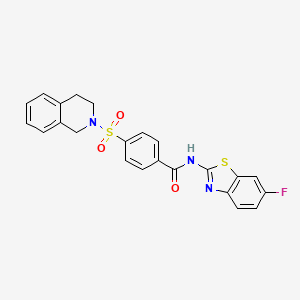
![4-(3-methoxybenzyl)-2-methylpyrazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B3020280.png)
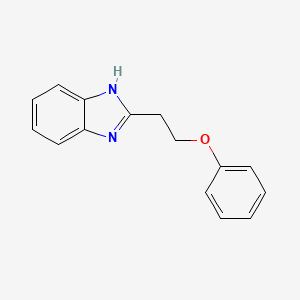

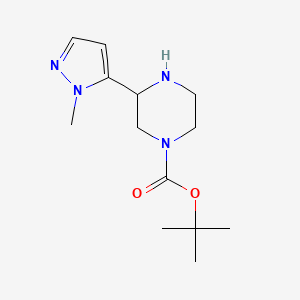
![3-(3-chlorophenyl)-8-ethyl-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B3020287.png)
![7-(4-Fluorophenyl)-1,3-dimethyl-5-propylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3020288.png)
![6-Methyl-3-phenylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B3020289.png)
![N-(4-chlorophenyl)-2-(3,4-dioxo-8-phenyl-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B3020291.png)
